3,5-Diethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61869-02-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3,5-diethylheptane |

InChI |

InChI=1S/C11H24/c1-5-10(6-2)9-11(7-3)8-4/h10-11H,5-9H2,1-4H3 |

InChI Key |

OBHTWTQZINRNAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,5-Diethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, bonding, and spectroscopic properties of 3,5-diethylheptane. Due to the limited availability of direct experimental data for this specific branched alkane, this document leverages theoretical principles and data from analogous structures to present a detailed overview. It includes predicted spectroscopic data, a plausible experimental protocol for its synthesis, and visualizations of its structure and synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Molecular Geometry

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with two ethyl group substituents at the third and fifth carbon atoms.

The systematic IUPAC name for this compound is this compound. The molecule is chiral, with two stereocenters at the C3 and C5 positions.

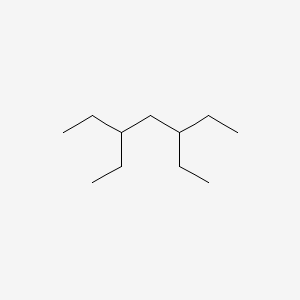

Molecular Structure Diagram

Caption: 2D chemical structure of this compound.

Bonding and Geometry

All carbon atoms in this compound are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The molecule is composed of single covalent bonds (C-C and C-H), which allow for free rotation. This rotation leads to numerous possible conformations of the molecule.

| Bond Type | Hybridization | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C | sp³-sp³ | ~1.54 | - |

| C-H | sp³-s | ~1.09 | - |

| C-C-C | - | - | ~109.5 |

| C-C-H | - | - | ~109.5 |

| H-C-H | - | - | ~109.5 |

Spectroscopic Properties (Predicted)

The following sections detail the expected spectroscopic characteristics of this compound based on its structure and general principles of spectroscopy for alkanes.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show overlapping signals in the aliphatic region (typically 0.8-1.7 ppm). The chemical shifts are influenced by the electronic environment of each proton.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (terminal methyls of heptane backbone) | ~0.8-0.9 | Triplet | 6H |

| -CH₃ (methyls of ethyl substituents) | ~0.8-0.9 | Triplet | 6H |

| -CH₂- (in heptane backbone) | ~1.2-1.4 | Multiplet | 4H |

| -CH₂- (in ethyl substituents) | ~1.2-1.4 | Quartet | 4H |

| -CH- (methine protons) | ~1.4-1.7 | Multiplet | 2H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for each chemically non-equivalent carbon atom.

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₃ (terminal methyls of heptane backbone) | ~14 |

| -CH₃ (methyls of ethyl substituents) | ~11 |

| -CH₂- (C2 and C6 of heptane backbone) | ~29 |

| -CH₂- (C4 of heptane backbone) | ~40 |

| -CH₂- (in ethyl substituents) | ~25 |

| -CH- (C3 and C5 of heptane backbone) | ~38 |

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound is expected to be relatively simple, characterized by C-H stretching and bending vibrations.[2][3]

| Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-2960 | Strong |

| -CH₂- bend (scissoring) | ~1465 | Medium |

| -CH₃ bend (asymmetrical) | ~1450 | Medium |

| -CH₃ bend (symmetrical) | ~1375 | Medium |

Mass Spectrometry

The mass spectrum of a branched alkane like this compound will likely show a weak or absent molecular ion peak (M⁺) at m/z 156.[4][5] Fragmentation will be favored at the branching points to form more stable secondary carbocations.[4][5]

| m/z | Possible Fragment |

| 127 | [M - C₂H₅]⁺ |

| 113 | [M - C₃H₇]⁺ |

| 99 | [M - C₄H₉]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols: Synthesis of this compound

A plausible and common method for the synthesis of highly branched alkanes is through a Grignard reaction followed by reduction.[6][7][8] The following protocol outlines a potential synthesis for this compound.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Diethylheptan-3-ol via Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry to prevent quenching of the Grignard reagent.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until all the magnesium has reacted.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. A solution of heptan-4-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-diethylheptan-3-ol.

Step 2: Reduction of 3,5-Diethylheptan-3-ol to this compound (Wolff-Kishner Reduction)

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 3,5-diethylheptan-3-ol, hydrazine (B178648) hydrate (B1144303) (4-5 equivalents), and diethylene glycol as the solvent.

-

Base Addition: Add potassium hydroxide (B78521) pellets (4-5 equivalents) to the mixture.

-

Heating: Heat the mixture to reflux. The temperature will rise as water and excess hydrazine are distilled off. Continue to heat at a higher temperature (typically 180-200 °C) for several hours until the evolution of nitrogen gas ceases.

-

Isolation and Purification: Cool the reaction mixture and add water. Extract the product with a nonpolar solvent such as hexane. Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed, and the resulting crude this compound can be purified by fractional distillation.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of synthesized this compound.

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the chemical structure, bonding, and spectroscopic properties of this compound. While experimental data for this specific molecule is scarce, the principles of organic chemistry allow for robust predictions of its characteristics. The provided synthetic protocol offers a practical approach for its preparation in a laboratory setting. This document serves as a foundational resource for scientists and researchers, enabling further investigation and application of this and similar branched alkanes.

References

- 1. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 2. youtube.com [youtube.com]

- 3. C7H16 infrared spectrum of heptane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,5-Diethylheptane (CAS Number: 61869-02-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of the branched alkane 3,5-Diethylheptane. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and logical relationships.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its physical properties are influenced by its molecular structure, which affects intermolecular forces and packing efficiency. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61869-02-1 | [1] |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 179 - 180.3 °C | [2][3] |

| Melting Point | -57.06 °C (estimated) | [2] |

| Density | 0.7549 g/cm³ | [2] |

| Refractive Index | 1.4227 | [2] |

| XLogP3-AA (Computed) | 5.6 | [1] |

| Henry's Law Constant | Data available | [4] |

Synthesis of this compound

-

Grignard Reaction: The reaction of a suitable ketone with a Grignard reagent to form a tertiary alcohol. For this compound, the reaction of 4-heptanone (B92745) with ethylmagnesium bromide would yield the intermediate 3,5-diethylheptan-3-ol.

-

Reduction of the Tertiary Alcohol: The subsequent reduction of the tertiary alcohol to the corresponding alkane.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of a branched alkane like this compound, based on established organic chemistry principles.

Protocol 1: Synthesis of 3,5-Diethylheptan-3-ol via Grignard Reaction

This protocol outlines the formation of the tertiary alcohol intermediate.

Materials:

-

4-Heptanone

-

Ethyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should begin, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4-Heptanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of 4-heptanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain crude 3,5-diethylheptan-3-ol.

-

-

Purification:

-

Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel.

-

Protocol 2: Reduction of 3,5-Diethylheptan-3-ol to this compound

The Clemmensen or Wolff-Kishner reduction are common methods for the deoxygenation of ketones and aldehydes to alkanes. However, for the reduction of a tertiary alcohol, a two-step process involving dehydration followed by hydrogenation, or a direct reduction method would be employed. A common direct method is the Barton-McCombie deoxygenation. A simpler, though often less efficient method for tertiary alcohols, would be reduction via an intermediate tosylate. A more direct, albeit harsh, alternative for a related ketone would be the Clemmensen reduction.

Option A: Clemmensen-type Reduction (Hypothetical for the corresponding ketone)

Note: The Clemmensen reduction is typically used for ketones and aldehydes and may not be directly applicable to tertiary alcohols. However, it is a classic method for forming alkanes. The substrate must be stable to strongly acidic conditions[2][4][5][6].

Materials:

-

3,5-Diethylheptan-3-one (hypothetical precursor)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, toluene, and the ketone.

-

Add concentrated HCl portion-wise through the condenser.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, separate the organic layer, wash with water and brine, dry over a drying agent, and purify by distillation.

Option B: Wolff-Kishner Reduction (Hypothetical for the corresponding ketone)

This method is suitable for substrates that are sensitive to acid but stable in strong base[7][8][9][10][11].

Materials:

-

3,5-Diethylheptan-3-one (hypothetical precursor)

-

Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, combine the ketone, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Add powdered KOH and raise the temperature to distill off water and excess hydrazine.

-

Continue to heat at a higher temperature (around 180-200 °C) for several hours until nitrogen evolution ceases.

-

Cool the mixture, add water, and extract the product with a suitable organic solvent (e.g., ether or pentane).

-

Wash the organic extract, dry, and purify by distillation.

Synthesis Workflow

Caption: A plausible two-step synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Complex multiplets in the region of 0.8-1.5 ppm. The spectrum would show overlapping signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons. The methine (CH) protons would appear as a multiplet further downfield within this range. |

| ¹³C NMR | Several signals in the aliphatic region (approx. 10-45 ppm). Due to symmetry, the number of unique carbon signals would be less than 11. Signals for methyl, methylene, and methine carbons would be distinguishable based on their chemical shifts and DEPT experiments. |

| IR Spectroscopy | Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups would be observed around 1465 cm⁻¹ and 1375 cm⁻¹. The spectrum would be characteristic of a saturated alkane with no other functional groups. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 156 would likely be of low abundance or absent due to the highly branched nature of the molecule. Fragmentation would be dominated by cleavage at the branching points (C₃ and C₅) to form stable secondary carbocations. Loss of ethyl (C₂H₅, 29 amu) and propyl (C₃H₇, 43 amu) groups would lead to significant fragment ions. Common fragments for alkanes (e.g., m/z 43, 57, 71, 85) would be expected. |

Mass Spectrometry Fragmentation Logic

The fragmentation of branched alkanes in an electron ionization mass spectrometer is primarily driven by the formation of the most stable carbocations.

Caption: Predicted mass spectrometry fragmentation of this compound.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, data for isoalkanes in the C11-C12 and C11-C15 range can provide an indication of its likely toxicological profile.

-

Acute Toxicity: Aliphatic hydrocarbons in this carbon range generally exhibit low acute toxicity via oral, dermal, and inhalation routes.

-

Aspiration Hazard: A key concern for liquid alkanes is the risk of aspiration if swallowed, which can be fatal.

-

Skin and Eye Irritation: These substances are typically not considered skin or eye irritants.

-

Sensitization: They are not generally found to be dermal sensitizers.

-

Environmental Fate: Branched alkanes are expected to have low water solubility and are not readily biodegradable. They are likely to adsorb to soil and sediment.

It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Drug Development

While this compound itself may not be a common active pharmaceutical ingredient (API), branched alkanes play several important roles in the pharmaceutical industry:

-

Non-polar Solvents: Their non-polar nature makes them suitable as solvents in the synthesis and purification of non-polar organic compounds and intermediates. They can be used as replacements for other hydrocarbon solvents like heptane (B126788) or hexane (B92381) in certain applications, such as chromatography.

-

Excipients in Formulations: Highly branched alkanes can be used as non-polar components in topical formulations, such as creams and ointments, due to their emollient properties and low reactivity. Their hydrophobicity can aid in the formation of protective barriers on the skin.

-

Reference Standards: Pure branched alkanes can serve as reference standards in analytical techniques like gas chromatography (GC) for the identification and quantification of related compounds in complex mixtures.

-

Building Blocks in Synthesis: While not a direct precursor in this case, the synthesis of highly branched structures is a key aspect of medicinal chemistry. Alkyl groups are fundamental in modulating the lipophilicity, metabolic stability, and binding affinity of drug molecules[12]. The synthetic methodologies used to produce compounds like this compound are therefore highly relevant to drug discovery. For instance, semifluorinated alkanes, which share structural similarities, are being explored as drug carriers[13].

References

- 1. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Clemmensen Reduction [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. omicsonline.org [omicsonline.org]

- 13. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,5-Diethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling and melting points, of the branched alkane 3,5-diethylheptane. It includes detailed experimental protocols for the determination of these properties and explores the fundamental physicochemical principles that govern the relationship between molecular structure and physical characteristics in alkanes.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched-chain alkane, its physical properties are influenced by its molecular structure, particularly the degree of branching, which affects the strength of intermolecular van der Waals forces. An understanding of its boiling and melting points is crucial for its handling, purification, and potential applications in various scientific and industrial fields, including as a non-polar solvent or as a reference compound in analytical chemistry.

Physical Properties of this compound

The boiling and melting points of this compound are key physical constants that define its liquid and solid states under atmospheric pressure.

| Physical Property | Value | Source |

| Boiling Point | 180.3 °C | Ferris, S.W. Handbook of Hydrocarbons (1955)[1] |

| Melting Point | -57.06 °C (estimated) | ChemicalBook[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is fundamental in chemical research. The following are detailed methodologies for these measurements, applicable to this compound and other liquid alkanes.

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[1][3]

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or microburner

-

Sample of this compound

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its sealed end pointing upwards, is placed inside the test tube containing the sample.

-

The test tube is securely attached to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The thermometer and test tube assembly are inserted into the Thiele tube, which is filled with mineral oil to a level above the side arm. The sample should be positioned in the main body of the tube.

-

The side arm of the Thiele tube is gently heated with a small flame. This design promotes convection currents in the oil, ensuring uniform heat distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon reaching the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[1] This temperature is recorded.

For substances that are solid at or near room temperature, a Mel-Temp apparatus provides a precise method for determining the melting point. While this compound is a liquid at room temperature, this protocol is standard for alkanes with higher melting points and is included for its relevance in the broader context of hydrocarbon analysis.

Materials:

-

Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the solid alkane

Procedure:

-

A small amount of the finely powdered solid alkane is packed into the open end of a capillary tube to a height of 2-3 mm.[4][5]

-

The capillary tube is tapped gently to ensure the sample is tightly packed at the bottom.

-

The loaded capillary tube is inserted into the heating block of the Mel-Temp apparatus.

-

The apparatus is turned on, and the heating rate is adjusted. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range.[4][6]

-

For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[4][6]

-

The sample is observed through the magnifying eyepiece.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[4]

Physicochemical Principles: Structure-Property Relationships

The boiling points of alkanes are primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces.[2][7][8] The magnitude of these forces is influenced by the molecule's surface area and polarizability.

For straight-chain alkanes, the boiling point increases with increasing molecular weight.[2] This is because larger molecules have more electrons and a larger surface area, leading to stronger London dispersion forces that require more energy to overcome for the substance to transition from the liquid to the gaseous phase.

For isomeric alkanes, increased branching leads to a lower boiling point.[7][9][10] More highly branched alkanes are more compact and have a smaller surface area than their linear counterparts. This reduces the points of contact between adjacent molecules, thereby weakening the van der Waals forces.[9] Consequently, less energy is needed to separate the molecules, resulting in a lower boiling point.[9][10]

Mandatory Visualization

The following diagram illustrates the relationship between the degree of branching in isomeric alkanes and their boiling points.

Caption: Alkane Branching and Boiling Point Relationship.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What effect does branching of an alkane chain has on its boiling point? [doubtnut.com]

- 10. tutorchase.com [tutorchase.com]

Spectroscopic Data of 3,5-Diethylheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-diethylheptane, a branched alkane of interest in various chemical research domains. Due to the limited availability of experimental spectra for this specific compound, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra for liquid alkanes are also provided, alongside a visual representation of the logical workflow for structural elucidation using these techniques.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established computational models and provide valuable insights into the compound's structural features.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (1, 7) | 0.89 | Triplet | 6H |

| CH₂ (2, 6) | 1.25 | Multiplet | 4H |

| CH (3, 5) | 1.35 | Multiplet | 2H |

| CH₂ (4) | 1.20 | Multiplet | 2H |

| CH₂ (Ethyl) | 1.25 | Multiplet | 4H |

| CH₃ (Ethyl) | 0.88 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| C1, C7 | 14.2 |

| C2, C6 | 23.1 |

| C3, C5 | 40.5 |

| C4 | 29.8 |

| Ethyl CH₂ | 25.5 |

| Ethyl CH₃ | 10.8 |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H Stretch (Alkyl) | Strong |

| 1465-1450 | C-H Bend (Methylene) | Medium |

| 1380-1370 | C-H Bend (Methyl) | Medium |

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z | Predicted Fragment Ion | Relative Abundance |

| 156 | [C₁₁H₂₄]⁺˙ (Molecular Ion) | Low |

| 127 | [C₉H₁₉]⁺ | Medium |

| 99 | [C₇H₁₅]⁺ | High |

| 71 | [C₅H₁₁]⁺ | High |

| 57 | [C₄H₉]⁺ | Very High (Base Peak) |

| 43 | [C₃H₇]⁺ | High |

| 29 | [C₂H₅]⁺ | Medium |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for liquid alkanes like this compound. Instrument-specific parameters may need to be optimized.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid alkane in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative data if needed. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a drop of the alkane between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Ionization: Use a standard electron energy of 70 eV to induce fragmentation.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Isomers of Undecane (C11H24)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of undecane (B72203) (C11H24), detailing their physicochemical properties and outlining key experimental protocols for their identification and differentiation. With 159 possible structural isomers, undecane serves as an excellent model for understanding the impact of molecular branching on physical characteristics. This document is intended to be a valuable resource for professionals in research, and drug development who may encounter these compounds in complex hydrocarbon mixtures or utilize them as reference standards.

Physicochemical Properties of Undecane Isomers

The structural diversity of undecane isomers leads to a range of physical properties. A primary determinant of these properties is the degree of branching in the carbon chain. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This weakening of intermolecular forces typically results in lower boiling points compared to the linear n-undecane.

Quantitative Data Summary

The following table summarizes key quantitative data for n-undecane and a selection of its branched isomers, illustrating the trends in boiling point and density with varying degrees and types of substitution.

| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |

| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |

| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |

| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |

| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |

| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |

| 4,4-Dimethylnonane | 17302-18-0 | 182 | - | 0.747 |

| 2,3,4-Trimethyloctane | 62016-31-3 | 180 | -57.06 (est.) | 0.7536 |

| 3-Ethylnonane | 17302-11-3 | 188 | -57.06 (est.) | 0.7456 |

| 3,3-Diethylheptane | - |

A Comprehensive Guide to the IUPAC Nomenclature and Properties of Branched Heptane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the branched-chain isomers of heptane (B126788) (C₇H₁₆), focusing on their systematic IUPAC nomenclature, physical properties, and the experimental methodologies used for their determination. This information is crucial for professionals in chemical research and drug development, where precise identification and understanding of isomeric properties are paramount for reaction design, purification, and formulation.

Introduction to Heptane Isomers

Heptane, a saturated hydrocarbon with the molecular formula C₇H₁₆, exists as nine structural isomers. These isomers share the same molecular formula but differ in the arrangement of their carbon atoms, leading to distinct physical and chemical properties. The isomers consist of one straight-chain alkane (n-heptane) and eight branched-chain alkanes. Understanding the nuances of their structures and the corresponding IUPAC nomenclature is fundamental for unambiguous scientific communication.

IUPAC Nomenclature of Heptane Isomers

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For branched alkanes like the isomers of heptane, the nomenclature is based on identifying the longest continuous carbon chain (the parent chain) and the type and position of any alkyl groups (branches) attached to it.

The nine isomers of heptane are:

-

n-heptane

-

2-Methylhexane

-

3-Methylhexane

-

2,2-Dimethylpentane

-

2,3-Dimethylpentane

-

2,4-Dimethylpentane

-

3,3-Dimethylpentane

-

3-Ethylpentane

-

2,2,3-Trimethylbutane[1]

Physical Properties of Heptane Isomers

The structural differences among the heptane isomers significantly influence their physical properties, such as boiling point, melting point, and density. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points for more highly branched isomers compared to their straight-chain or less branched counterparts.

The following table summarizes key physical properties for the nine isomers of heptane.

| IUPAC Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Heptane | C₇H₁₆ | 98.4[2][3] | -90.6[2] | 0.684[2] |

| 2-Methylhexane | C₇H₁₆ | 90.0 | -118.3 | 0.679 |

| 3-Methylhexane | C₇H₁₆ | 91.9[4] | -119.4[4] | 0.687[5] |

| 2,2-Dimethylpentane | C₇H₁₆ | 79.2 | -123.8 | 0.674 |

| 2,3-Dimethylpentane | C₇H₁₆ | 89.8 | -135 | 0.695 |

| 2,4-Dimethylpentane | C₇H₁₆ | 80.5 | -123 | 0.673 |

| 3,3-Dimethylpentane | C₇H₁₆ | 86.0 | -134.9 | 0.693 |

| 3-Ethylpentane | C₇H₁₆ | 93.5 | -118.6 | 0.698 |

| 2,2,3-Trimethylbutane (B165475) | C₇H₁₆ | 80.9[6] | -25[7] | 0.690 |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of heptane isomers relies on standardized experimental procedures. The following are summaries of the key methodologies.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the distillation range of volatile organic liquids, including heptane isomers, is outlined in ASTM D1078 .[8][9][10]

Methodology Summary (ASTM D1078):

-

A specified volume of the liquid sample is placed in a distillation flask.

-

The flask is heated, and the vapor is passed through a condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds, and the temperature range over which the liquid distills is recorded.

Melting Point Determination

The melting point is the temperature at which a solid becomes a liquid. For hydrocarbons, this is often referred to as the freezing point, which is the temperature at which a liquid becomes a solid. A relevant standard method is ASTM D2386 , which covers the freezing point of aviation fuels, many of which contain heptane isomers.[11][12]

Methodology Summary (ASTM D2386):

-

A sample of the liquid is placed in a jacketed sample tube.

-

The sample is cooled while being continuously stirred.

-

The temperature at which solid hydrocarbon crystals first appear is observed.

-

The sample is then allowed to warm up slowly, and the temperature at which the last of the crystals disappears is recorded as the freezing point.[13][14]

Density Measurement

Density is the mass per unit volume of a substance. A precise method for determining the density of liquid hydrocarbons is described in ASTM D4052 .[15][16]

Methodology Summary (ASTM D4052):

-

A small volume of the liquid sample is introduced into a U-shaped oscillating tube.

-

The tube is oscillated at its natural frequency.

-

The density of the sample is determined by measuring the change in the oscillation frequency of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density.[16][17] This method is highly accurate and requires only a small sample volume.

Logical Relationship of Heptane Isomers

The structural relationship between the isomers of heptane can be visualized as a progression from the straight-chain parent molecule to increasingly branched structures. This relationship can be represented in a hierarchical diagram.

Caption: Hierarchical classification of heptane isomers.

References

- 1. Heptane - Wikipedia [en.wikipedia.org]

- 2. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. n-Heptane [drugfuture.com]

- 4. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 5. 589-34-4 CAS MSDS (3-METHYLHEXANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,2,3-trimethylbutane | CAS#:464-06-2 | Chemsrc [chemsrc.com]

- 8. store.astm.org [store.astm.org]

- 9. store.astm.org [store.astm.org]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. petrolube.com [petrolube.com]

- 14. shxf17.com [shxf17.com]

- 15. ASTM D4052 - eralytics [eralytics.com]

- 16. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 17. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

Stereoisomerism in Substituted Heptane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stereoisomerism in substituted heptane (B126788) compounds, a topic of critical importance in the fields of medicinal chemistry, pharmacology, and materials science. The spatial arrangement of atoms in these molecules can have a profound impact on their physical, chemical, and biological properties. This document details the fundamental concepts of stereoisomerism, presents quantitative data, outlines detailed experimental protocols for the synthesis and analysis of stereoisomers, and illustrates key concepts and workflows through diagrams.

Fundamental Concepts of Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For substituted heptanes, the presence of one or more chiral centers is the primary origin of stereoisomerism.

A chiral center is typically a carbon atom bonded to four different substituents. The presence of a single chiral center in a substituted heptane molecule results in a pair of enantiomers , which are non-superimposable mirror images of each other. Enantiomers have identical physical properties (e.g., boiling point, density) with the exception of their interaction with plane-polarized light; they rotate the plane of polarized light in equal but opposite directions. A 1:1 mixture of enantiomers is called a racemic mixture and is optically inactive.

When a molecule has more than one chiral center, diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have different physical and chemical properties. A special case of diastereomers are meso compounds , which have chiral centers but are achiral overall due to an internal plane of symmetry.

The absolute configuration of a chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules .[1][2][3]

Cahn-Ingold-Prelog (CIP) Priority Rules:

-

Assign Priorities: Each atom directly attached to the chiral center is assigned a priority based on its atomic number. The higher the atomic number, the higher the priority.

-

Ties: If there is a tie, move to the next atoms along the chains until a point of difference is found.

-

Multiple Bonds: Double and triple bonds are treated as if they were single bonds to duplicate or triplicate atoms, respectively.

-

Orient the Molecule: The molecule is oriented in space so that the group with the lowest priority (usually hydrogen) is pointing away from the viewer.

-

Determine Configuration: The direction of the remaining three groups, from highest to lowest priority, is observed. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Data Presentation: Stereoisomers of Substituted Heptanes

The quantitative characterization of stereoisomers is crucial for their identification and for quality control in drug development. Key parameters include optical rotation and enantiomeric/diastereomeric excess.

Optical Rotation is the angle through which the plane of polarization is rotated when polarized light passes through a solution of a chiral compound. The specific rotation ([α]) is a standardized measure of this rotation.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%.

Below are representative data for some chiral substituted heptanes.

| Compound | Structure | Chiral Center | Configuration | Specific Rotation ([α]D) | Enantiomeric Excess (ee) |

| 3-Methylheptane | CH3CH2CH(CH3)CH2CH2CH2CH3 | C3 | (R)-(-)-3-Methylheptane | -9.2° | >98% |

| (S)-(+)-3-Methylheptane | +9.2° | >98% | |||

| Heptan-3-ol | CH3CH2CH(OH)CH2CH2CH2CH3 | C3 | (R)-(-)-Heptan-3-ol | -11.5° | >99% |

| (S)-(+)-Heptan-3-ol | +11.5° | >99% | |||

| 3-Chloroheptane | CH3CH2CH(Cl)CH2CH2CH2CH3 | C3 | (R)-(-)-3-Chloroheptane | -35.8° | >97% |

| (S)-(+)-3-Chloroheptane | +35.8° | >97% |

Experimental Protocols

The synthesis, separation, and characterization of stereoisomers of substituted heptanes require specialized experimental techniques.

Synthesis of Enantiomerically Enriched Heptan-3-ol via Asymmetric Reduction

This protocol describes the asymmetric reduction of heptan-3-one to produce enantiomerically enriched heptan-3-ol.

Materials:

-

Heptan-3-one

-

(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium sulfate (B86663) (Na2SO4), anhydrous

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A solution of (-)-DIP-Chloride™ (1.1 equivalents) in anhydrous THF is cooled to -25 °C under a nitrogen atmosphere.

-

Heptan-3-one (1.0 equivalent) is added dropwise to the stirred solution over 10 minutes.

-

The reaction mixture is stirred at -25 °C for 4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO3.

-

The mixture is allowed to warm to room temperature and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica (B1680970) gel to yield enantiomerically enriched heptan-3-ol.

Chiral HPLC Separation of Substituted Heptane Enantiomers

This protocol outlines a general method for the separation of a racemic mixture of a substituted heptane using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® IA, amylose (B160209) tris(3,5-dimethylphenylcarbamate))

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (B130326) (IPA)

-

Racemic mixture of the substituted heptane (e.g., 3-methylheptane)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting composition is 99:1 (v/v) n-hexane:IPA. The mobile phase should be filtered and degassed.

-

Sample Preparation: Dissolve the racemic mixture of the substituted heptane in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

-

Mobile Phase: 99:1 n-hexane:IPA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Optimization: If the separation is not optimal, the mobile phase composition can be adjusted. Increasing the percentage of isopropanol will generally decrease retention times.

Pharmacological Significance of Stereoisomerism

In drug development, the stereochemistry of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

One enantiomer may be responsible for the desired therapeutic effect (the eutomer ), while the other may be inactive, less active, or even cause adverse effects (the distomer ).[4][5] For example, the stereoisomers of a G-protein coupled receptor (GPCR) ligand can exhibit biased agonism , where one enantiomer preferentially activates one downstream signaling pathway over another, leading to different cellular responses.[6][7]

Conclusion

The stereochemistry of substituted heptane compounds is a fundamental aspect that dictates their properties and interactions, particularly in biological systems. A thorough understanding of the principles of stereoisomerism, coupled with robust experimental methodologies for the synthesis, separation, and characterization of stereoisomers, is essential for researchers and professionals in drug discovery and development. The ability to isolate and study individual stereoisomers allows for the development of safer and more effective therapeutic agents.

References

- 1. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medium.com [medium.com]

- 4. ymc.co.jp [ymc.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. bpums.ac.ir [bpums.ac.ir]

- 7. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of 3,5-Diethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Conformational Analysis

The rotation around single bonds in molecules leads to different spatial arrangements of atoms, known as conformations or conformers.[1] These conformers are in a constant state of interconversion, and their relative populations are determined by their potential energies.[2] Conformational analysis involves the study of the energies of these different conformers and the energy barriers between them.[3] For alkanes, the primary factors influencing conformational stability are torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).[4]

3,5-Diethylheptane presents an interesting case for conformational analysis due to its branched structure. The key to understanding its conformational landscape lies in analyzing the rotations around the C3-C4 and C4-C5 bonds of the heptane (B126788) backbone.

Conformational Analysis of this compound

The primary focus of the conformational analysis of this compound is the rotation around the central C3-C4 and C4-C5 bonds. Due to the symmetry of the molecule (the substituents on C3 and C5 are identical), the analysis of rotation around the C3-C4 bond is analogous to that of the C4-C5 bond.

Newman Projections

To visualize the different conformations, we can use Newman projections.[1] For the C3-C4 bond, we view the molecule along the axis connecting these two carbon atoms. The front carbon (C3) has two ethyl groups and a hydrogen atom attached, while the back carbon (C4) is bonded to a propyl group, another ethyl group, and a hydrogen atom.

A qualitative analysis allows us to predict the relative stabilities of the staggered and eclipsed conformations.

-

Staggered Conformations: These are energy minima where the substituents on the front and back carbons are as far apart as possible, minimizing both torsional and steric strain.[5] The most stable staggered conformation will have the largest groups (in this case, the ethyl and propyl groups) in an anti-periplanar arrangement (180° dihedral angle). Other staggered conformations where these large groups are gauche (60° dihedral angle) will be of higher energy due to steric hindrance.

-

Eclipsed Conformations: These represent energy maxima where the substituents on the front and back carbons are aligned, leading to significant torsional and steric strain.[2] The least stable eclipsed conformation will be the one where the largest groups are eclipsing each other.

Below is a diagram illustrating the process of generating different conformers through bond rotation.

Caption: A simplified logical flow of conformational changes with bond rotation.

Quantitative Analysis: Experimental and Computational Protocols

To obtain quantitative data on the energy differences between conformers and the rotational energy barriers, a combination of experimental and computational methods is employed.

Computational Chemistry Protocols

Computational chemistry is a powerful tool for studying molecular conformations.[5] Molecular mechanics and quantum mechanics calculations can provide detailed information about the potential energy surface of a molecule.

Methodology:

-

Structure Building: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the key dihedral angles (C2-C3-C4-C5 and C3-C4-C5-C6) in small increments (e.g., 15-30 degrees) and performing an energy minimization at each step.[6]

-

Energy Calculations: For each identified conformer, a higher-level quantum mechanics calculation (e.g., Density Functional Theory with an appropriate basis set) is performed to obtain accurate energies.

-

Potential Energy Surface Mapping: By plotting the energy as a function of the dihedral angle of interest, a potential energy surface can be generated, revealing the energy minima (stable conformers) and maxima (transition states).[7]

The following diagram illustrates a typical computational workflow for conformational analysis.

Caption: A typical workflow for computational conformational analysis.

Experimental Protocols

Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable data to validate computational models and determine the populations of different conformers.

Methodology: Dynamic NMR (DNMR)

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

-

Low-Temperature NMR: The ¹H or ¹³C NMR spectrum is recorded at a range of low temperatures. At sufficiently low temperatures, the interconversion between conformers becomes slow on the NMR timescale, and separate signals for each conformer may be observed.

-

Coalescence Temperature: The temperature at which the separate signals for two interconverting conformers merge into a single broad peak is known as the coalescence temperature.

-

Lineshape Analysis: By analyzing the changes in the NMR lineshape as a function of temperature, the rate constants for conformational interconversion can be determined.

-

Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier, can be calculated from the rate constant at the coalescence temperature using the Eyring equation.

Data Presentation

While specific quantitative data for this compound is not available, the results of a computational study would typically be summarized in a table similar to the one below. This table would present the relative energies and predicted populations of the most stable conformers.

| Conformer (Dihedral Angle C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-Anti | 0.00 | (Calculated) |

| Anti-Gauche | (Calculated) | (Calculated) |

| Gauche-Gauche | (Calculated) | (Calculated) |

| ... | ... | ... |

Note: The values in this table are placeholders and would need to be determined through computational calculations.

Similarly, the energy barriers for rotation would be tabulated as follows:

| Rotational Barrier | Energy (kcal/mol) |

| Staggered to Eclipsed | (Calculated/Measured) |

| ... | ... |

Conclusion

The conformational analysis of this compound, while not extensively documented, can be thoroughly investigated using a combination of established theoretical principles, computational modeling, and experimental NMR techniques. By systematically exploring the potential energy surface through Newman projections and computational methods, the relative stabilities of its various conformers and the energy barriers to their interconversion can be elucidated. This information is fundamental for a complete understanding of the molecule's three-dimensional structure and its influence on its chemical and physical behavior, providing valuable insights for applications in materials science and drug design.

References

- 1. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. users.wfu.edu [users.wfu.edu]

- 7. youtube.com [youtube.com]

The Enhanced Thermodynamic Stability of Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the principles governing the thermodynamic stability of branched alkanes compared to their linear isomers. A thorough understanding of these concepts is crucial for professionals in chemical research and drug development, where molecular stability can significantly influence reaction outcomes, product efficacy, and shelf-life. This document outlines the core thermodynamic concepts, presents quantitative data for comparison, details experimental methodologies for stability determination, and provides visualizations of the underlying principles.

Core Concepts of Thermodynamic Stability in Alkanes

The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers. A more stable molecule exists in a lower energy state. For alkanes, this stability is primarily assessed through two key thermodynamic quantities: the standard enthalpy of formation (ΔH°f) and the standard enthalpy of combustion (ΔH°c).

-

Standard Enthalpy of Formation (ΔH°f): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative or less positive ΔH°f value indicates a lower energy state and therefore greater thermodynamic stability.

-

Standard Enthalpy of Combustion (ΔH°c): This is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. Since all alkane isomers with the same molecular formula produce the same products (carbon dioxide and water) upon combustion, a lower heat of combustion implies that the starting molecule was already in a more stable, lower energy state.[1][2]

A consistent observation in alkane chemistry is that branched isomers are thermodynamically more stable than their straight-chain counterparts.[3][4] This is evidenced by their more negative heats of formation and less exothermic heats of combustion.[5]

Factors Influencing the Stability of Branched Alkanes

The enhanced stability of branched alkanes arises from a complex interplay of electronic and structural factors. While seemingly counterintuitive, as branching can introduce steric hindrance, the overall energy state is lowered through several mechanisms.

-

Electron Correlation and Electrostatic Effects: The prevailing explanation for the increased stability of branched alkanes lies in electron correlation and electrostatic effects.[3][6] A branched structure is more compact, leading to a decrease in the molecular surface area per atom. This compactness alters the electronic structure, resulting in more favorable intramolecular electrostatic interactions and correlation energies, which collectively lower the total energy of the molecule.[6] Some analyses have shown that branched alkanes possess less destabilizing steric energy compared to linear alkanes, and this is coupled with electrostatic energy terms that favor branching.[3]

-

Protobranching: A related concept is "protobranching," which describes stabilizing intramolecular 1,3-alkyl-alkyl interactions. Branched alkanes feature a greater number of these net attractive interactions compared to their linear isomers, contributing to their overall lower enthalpy.[4] For instance, isobutane (B21531) has three such stabilizing dispositions, whereas n-butane has only two.[4]

It is critical to distinguish thermodynamic stability from physical properties like boiling point. Branched alkanes have lower boiling points than their linear isomers because their compact, more spherical shape reduces the available surface area for intermolecular London dispersion forces. Weaker intermolecular forces require less energy to overcome, resulting in lower boiling points. This is a property of the bulk substance, not the intrinsic stability of an individual molecule.

Quantitative Thermodynamic Data

The following tables summarize the standard enthalpy of formation and combustion for isomers of butane, pentane, and hexane. The data consistently demonstrates that as the degree of branching increases, the enthalpy of formation becomes more negative, and the enthalpy of combustion becomes less exothermic, confirming the greater stability of branched structures.

Table 1: Thermodynamic Data for Butane Isomers (C₄H₁₀)

| Isomer | IUPAC Name | ΔH°f (gas, kJ/mol) | ΔH°c (gas, kJ/mol) |

| n-Butane | Butane | -125.7 | -2877 |

| Isobutane | 2-Methylpropane | -134.2 | -2868 |

| Data sourced from the NIST Chemistry WebBook.[7][8] |

**Table 2: Thermodynamic Data for Pentane Isomers (C₅H₁₂) **

| Isomer | IUPAC Name | ΔH°f (gas, kJ/mol) | ΔH°c (liquid, kJ/mol) |

| n-Pentane | Pentane | -146.8 | -3509 |

| Isopentane | 2-Methylbutane | -154.5 | -3506 |

| Neopentane | 2,2-Dimethylpropane | -168.3 | -3492 |

| Data sourced from the NIST Chemistry WebBook and Study.com.[2][9][10][11][12][13] |

Table 3: Thermodynamic Data for Hexane Isomers (C₆H₁₄)

| Isomer | IUPAC Name | ΔH°f (gas, kJ/mol) | ΔH°c (liquid, kJ/mol) |

| n-Hexane | Hexane | -167.2 | -4163 |

| Isohexane | 2-Methylpentane | -174.5 | -4157 |

| Neohexane | 2,2-Dimethylbutane | -185.9 | -4143 |

| Data sourced from the NIST Chemistry WebBook.[14][15][16][17][18] |

Experimental Protocol: Determination of Heat of Combustion by Bomb Calorimetry

The heat of combustion is experimentally determined using a bomb calorimeter, which measures the heat released from a reaction at a constant volume.[19]

Objective: To determine and compare the standard enthalpy of combustion (ΔH°c) for a linear and a branched alkane isomer.

Materials:

-

Parr-type oxygen bomb calorimeter

-

High-pressure oxygen tank with regulator

-

Sample pellets of a linear alkane (e.g., n-heptane) and a branched alkane (e.g., 2,4-dimethylpentane) of known mass (~1 g each)

-

Benzoic acid (standard for calibration)

-

Fuse wire (e.g., nickel-chromium) of known length and mass

-

Crucible

-

Precision balance (±0.0001 g)

-

Digital thermometer (±0.001 °C)

-

Deionized water (2000 mL)

-

Pellet press

Procedure:

Part A: Calibration of the Calorimeter

-

Sample Preparation: Press approximately 1 g of benzoic acid into a pellet and weigh it accurately.

-

Fuse Wire Preparation: Cut a 10 cm piece of fuse wire and weigh it.

-

Bomb Assembly: Secure the benzoic acid pellet in the crucible. Attach the fuse wire to the electrodes inside the bomb, ensuring it is in firm contact with the pellet.

-

Sealing and Pressurization: Add 1 mL of deionized water to the bottom of the bomb to ensure the final products are in their standard states. Seal the bomb tightly.

-

Flush the bomb with a small amount of oxygen to purge the air, then pressurize it with pure oxygen to approximately 25-30 atm.[20] Check for leaks by submerging the pressurized bomb in water.

-

Calorimeter Setup: Place the bomb inside the calorimeter bucket. Accurately add 2000 mL of deionized water to the bucket, ensuring the bomb is fully submerged.

-

Temperature Equilibration: Place the bucket in the insulated jacket of the calorimeter, close the lid, and start the stirrer. Allow the system to equilibrate for 5 minutes, then record the temperature at one-minute intervals for an additional 5 minutes to establish a stable initial temperature baseline.

-

Ignition: Fire the bomb by pressing the ignition button.

-

Post-Ignition Monitoring: Record the temperature every 30 seconds as it rises, continuing until it peaks and begins to fall. Continue recording at one-minute intervals for 5 minutes to establish the final temperature baseline.

-

Post-Run Analysis: Carefully release the pressure from the bomb. Open it, and measure the mass of any unburned fuse wire.

Part B: Determination of Alkane Heat of Combustion 11. Repeat steps 1-10 for the linear alkane sample. 12. Repeat steps 1-10 for the branched alkane sample.

Data Analysis:

-

Calculate the Heat Capacity of the Calorimeter (C_cal):

-

Calculate the heat released by the combustion of benzoic acid (q_benzoic) using its known heat of combustion.

-

Calculate the heat released by the combustion of the fuse wire (q_wire).

-

The total heat absorbed by the calorimeter is q_cal = q_benzoic + q_wire.

-

Determine the corrected temperature change (ΔT) from the temperature-time plot.

-

Calculate C_cal = q_cal / ΔT.

-

-

Calculate the Heat of Combustion of the Alkane (q_alkane):

-

For each alkane experiment, the total heat released is q_total = C_cal * ΔT.

-

Calculate the heat from the fuse wire (q_wire).

-

The heat of combustion for the alkane sample is q_alkane = q_total - q_wire.

-

-

Calculate the Molar Enthalpy of Combustion (ΔH°c):

-

Divide q_alkane by the number of moles of the alkane sample to obtain the molar heat of combustion at constant volume (ΔU°c).

-

Convert ΔU°c to the standard enthalpy of combustion (ΔH°c) using the equation: ΔH°c = ΔU°c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the balanced combustion equation.

-

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]

- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Isobutane [webbook.nist.gov]

- 8. Butane [webbook.nist.gov]

- 9. Pentane [webbook.nist.gov]

- 10. Pentane [webbook.nist.gov]

- 11. Pentane [webbook.nist.gov]

- 12. Pentane [webbook.nist.gov]

- 13. Pentane [webbook.nist.gov]

- 14. n-Hexane [webbook.nist.gov]

- 15. n-Hexane [webbook.nist.gov]

- 16. n-Hexane [webbook.nist.gov]

- 17. n-Hexane [webbook.nist.gov]

- 18. n-Hexane [webbook.nist.gov]

- 19. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 20. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide to the Synthesis of 3,5-Diethylheptane

This technical guide provides a comprehensive overview of the synthesis of 3,5-diethylheptane, a branched alkane of interest to researchers, scientists, and professionals in drug development. This document details the prevalent synthetic methodologies, experimental protocols, and relevant physicochemical data.

Physicochemical Properties of this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 61869-02-1 | [2] |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | 179 °C | [2] |

| Melting Point | -57.06 °C (estimated) | [2] |

| Density | 0.7549 g/cm³ | [2] |

| Refractive Index | 1.4227 | [2] |

Synthesis Methodology: A Two-Step Approach via Grignard Reagent

The synthesis of branched alkanes such as this compound is effectively achieved through a versatile two-step process utilizing Grignard reagents.[3] This methodology involves the initial formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the desired alkane.[3] This approach offers significant flexibility in the design of the target molecule by allowing for the variation of both the Grignard reagent and the ketone starting materials.[3]

The logical workflow for this synthetic approach is illustrated in the diagram below.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from general procedures for the synthesis of branched alkanes using Grignard reagents.[3]

Step 1: Synthesis of 3,5-Diethylheptan-4-ol

This procedure outlines the formation of the tertiary alcohol intermediate, 3,5-diethylheptan-4-ol, through the reaction of propylmagnesium bromide with 4-heptanone.

Materials:

-

Magnesium turnings

-

3-Bromopropane

-

Anhydrous diethyl ether

-

4-Heptanone

-

Saturated aqueous NH₄Cl solution

-

Crushed ice

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a solution of 3-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Once the reaction begins, add the remaining 3-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of propylmagnesium bromide.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of 4-heptanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction.

-

Extraction and Isolation: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude 3,5-diethylheptan-4-ol. The crude product can be purified by distillation.

Step 2: Reduction of 3,5-Diethylheptan-4-ol to this compound

This procedure describes the reduction of the tertiary alcohol to the final alkane product. The Wolff-Kishner reduction is a suitable method for this transformation.

Materials:

-

3,5-Diethylheptan-4-ol

-

Potassium hydroxide (B78521)

-

Diethylene glycol

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3,5-diethylheptan-4-ol and potassium hydroxide in diethylene glycol. Add hydrazine hydrate to the mixture.

-

Reaction: Heat the reaction mixture to reflux.

-

Distillation: Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 200 °C.

-

Work-up: Cool the reaction mixture to room temperature and add water.

-

Extraction and Purification: Extract the product with pentane. Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate. Filter the solution and distill off the pentane to yield the pure this compound.

Discovery and Literature Context

While a singular "discovery" paper for this compound is not readily identifiable from the available literature, its existence and properties are documented in chemical databases and handbooks.[1][2] The synthesis of such branched alkanes is rooted in the foundational principles of organic chemistry, particularly the development and application of the Grignard reaction by Victor Grignard in the early 20th century.[4][5][6][7] The methodologies described in this guide are standard and widely applicable for the synthesis of a vast array of complex organic molecules, which is a testament to the enduring utility of these classic reactions in modern organic synthesis.[3]

References

- 1. This compound | C11H24 | CID 22089115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5 Ways to Make Alkyl Halides, Alkanes, and Organometallics Interesting for Students [labster.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Navigating the Procurement of 3,5-Diethylheptane: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the acquisition of specific, non-commercial chemical compounds is a frequent challenge. This guide provides a comprehensive overview of the procurement and technical specifications of 3,5-Diethylheptane, a branched alkane notable for its absence from standard chemical catalogs. Due to its limited commercial availability, this document focuses on the necessity of custom synthesis and outlines the essential technical data and potential synthetic pathways.

Commercial Unavailability and the Custom Synthesis Imperative

Physicochemical Characteristics of this compound

A summary of the key physicochemical properties of this compound, gathered from chemical databases, is presented below. These data are crucial for its application in experimental settings and for quality control upon receipt from a custom synthesis provider.

| Property | Value | Source |

| CAS Number | 61869-02-1 | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Boiling Point | 179-180.3 °C | ChemicalBook, chemBlink[2][3] |

| Density | 0.7549 g/cm³ | ChemicalBook[3] |

| Refractive Index | 1.4227 | ChemicalBook[3] |

| Melting Point | -57.06 °C (estimated) | ChemicalBook[3] |

Potential Suppliers for Custom Synthesis